molecular formula C12H16O4 B1349244 4-Isobutoxy-3-methoxybenzoic acid CAS No. 3535-35-1

4-Isobutoxy-3-methoxybenzoic acid

Cat. No. B1349244
CAS RN: 3535-35-1
M. Wt: 224.25 g/mol
InChI Key: SBHFJHQPZDLFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-3-methoxybenzoic acid (IBMBA) is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of scientific studies1. It is a derivative of benzoic acid and is a structural isomer of 4-methoxy-3-isobutoxybenzoic acid (MIBA)1. The molecular formula of IBMBA is C12H16O42.



Synthesis Analysis

The synthesis of IBMBA is not explicitly mentioned in the retrieved sources. However, it is known that 4-Hydroxyisophthalic acid, which is closely related to IBMBA, can be synthesized from p-methoxybenzoic acid, a structural analog, using the Blanc chloromethylation reaction1. This suggests that similar methods could potentially be used for the synthesis of IBMBA.



Molecular Structure Analysis

The molecular structure of IBMBA consists of a benzoic acid core with isobutoxy and methoxy substituents at the 4 and 3 positions, respectively2. The InChI code for IBMBA is InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)2.



Chemical Reactions Analysis

Specific chemical reactions involving IBMBA are not detailed in the retrieved sources. However, it is known that benzoic acid derivatives can undergo a variety of reactions, including esterification, reduction, and substitution reactions, among others.



Physical And Chemical Properties Analysis

IBMBA has a molecular weight of 224.25 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 42. The compound has a rotatable bond count of 52. The exact mass and monoisotopic mass of IBMBA are 224.10485899 g/mol2. The topological polar surface area of IBMBA is 55.8 Ų2.


Scientific Research Applications

Synthesis and Chemical Transformation

4-Hydroxyisophthalic acid, closely related to 4-isobutoxy-3-methoxybenzoic acid, can be synthesized from p-methoxybenzoic acid, a structural analog, using the Blanc chloromethylation reaction. This synthesis involves the transformation of p-methoxybenzoic acid into various benzoic acid derivatives, demonstrating the potential for chemical modification and application in synthetic chemistry (He Deyun, 2011).

Encapsulation and Controlled Release

The encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide (LDH) nanohybrids has been explored for controlled release applications. This research indicates the potential for 4-isobutoxy-3-methoxybenzoic acid in encapsulation and controlled release technologies, particularly in food and pharmaceutical industries (Mi-Mi Hong, Jae-Min Oh, J. Choy, 2008).

Biological Applications

A new isoprenyl phenyl ether compound, including 4-hydroxy-3-methoxybenzoic acid, has been isolated from a mangrove fungus. This compound exhibited notable antibacterial and antifungal activities, suggesting similar biological application possibilities for 4-isobutoxy-3-methoxybenzoic acid (C. Shao et al., 2007).

Biochemical and Enzymatic Studies

Studies have shown that compounds like 4-hydroxy-3-methoxybenzoic acid can inhibit enzymes like mushroom tyrosinase. This implies that 4-isobutoxy-3-methoxybenzoic acid could be used in biochemical research, particularly in studying enzyme inhibition (S. Gong, 2013).

Safety And Hazards

Specific safety and hazard information for IBMBA is not available in the retrieved sources. However, as with all chemicals, appropriate safety precautions should be taken when handling IBMBA to avoid exposure and potential harm.


properties

IUPAC Name

3-methoxy-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFJHQPZDLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361681
Record name 4-isobutoxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-3-methoxybenzoic acid

CAS RN

3535-35-1
Record name 4-isobutoxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-3-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Isobutoxy-3-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Isobutoxy-3-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Isobutoxy-3-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Isobutoxy-3-methoxybenzoic acid

Citations

For This Compound
1
Citations
CW Reed - 2020 - search.proquest.com
The metabotropic glutamate (mGlu) receptors belong to the Class C family of G protein-coupled receptors (GPCRs) and are involved with the modulation of neuronal excitability and …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.